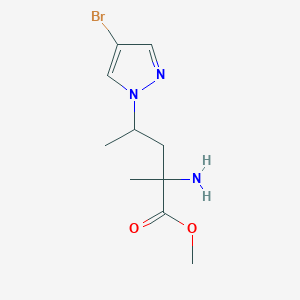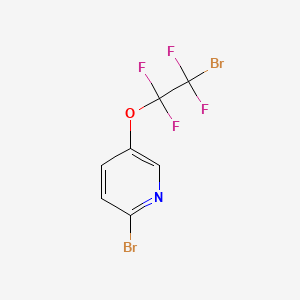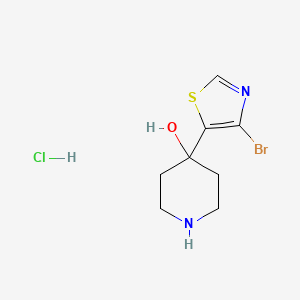
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride is a chemical compound with the molecular formula C8H11BrN2OS·HCl. This compound features a piperidine ring substituted with a bromothiazole group and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with bromoacetic acid under acidic conditions.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Piperidine Ring Formation: The bromothiazole intermediate is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate to form the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate (PCC).
Reduction: The bromothiazole moiety can be reduced to a thiazole using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the thiazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, hydrogen peroxide.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a thiazole derivative.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiazole moiety can bind to active sites of enzymes, inhibiting their activity. The hydroxyl group may form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-1,3-thiazol-5-yl)piperidin-4-olhydrochloride
- 4-(4-Fluoro-1,3-thiazol-5-yl)piperidin-4-olhydrochloride
- 4-(4-Methyl-1,3-thiazol-5-yl)piperidin-4-olhydrochloride
Uniqueness
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electron-withdrawing nature can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in therapeutic applications.
Properties
Molecular Formula |
C8H12BrClN2OS |
|---|---|
Molecular Weight |
299.62 g/mol |
IUPAC Name |
4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C8H11BrN2OS.ClH/c9-7-6(13-5-11-7)8(12)1-3-10-4-2-8;/h5,10,12H,1-4H2;1H |
InChI Key |
CKESGKDSMVZXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=C(N=CS2)Br)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13546106.png)
![Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate](/img/structure/B13546110.png)
![3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid](/img/structure/B13546118.png)

![3-[(2-Hydroxyethyl)(methyl)amino]benzoicacid](/img/no-structure.png)


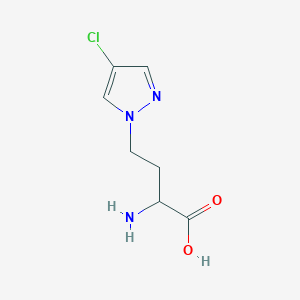
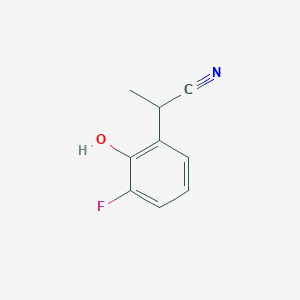
methyl}prop-2-enamide](/img/structure/B13546190.png)
